- Site-Selective C-S Bond Formation at C-Br over C-OTf and C-Cl Enabled by an Air-Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst, Angewandte Chemie, 2018, 57(38), 12425-12429
Cas no 930-69-8 (Sodium Benzenethiolate (technical grade, 90%))
930-69-8 structure
Product Name:Sodium Benzenethiolate (technical grade, 90%)
CAS-Nr.:930-69-8
MF:C6H6NaS
MW:133.166611194611
MDL:MFCD00066460
CID:40291
PubChem ID:24866217
Update Time:2024-10-26
Sodium Benzenethiolate (technical grade, 90%) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Sodium thiophenolate
- Sodium thiophenoxide
- SODIUM THIOPHENOXIDE, tech-95
- sodium,benzenethiolate
- Sodium benzenethiolate
- Thiophenol sodium salt
- Benzenethiol, sodium salt
- Sodium thiophenylate
- Sodium phenylthiolate
- 75GF5O2O8Y
- Benzenethiol, sodium salt (1:1)
- DSSTox_CID_7342
- Sodium thiophenolate, 90%
- DSSTox_RID_78415
- DSSTox_GSID_27342
- Sodium phenylsulfide
- Thiophenyl sodium salt
- Sodium phenylmercaptide
- sodiothiobenzene
- Sodiumthiophenolate
- sodium benzenthiolate
- sodium phenyl merca
- Benzenethiol, sodium deriv. (6CI)
- Benzenethiol, sodium salt (8CI, 9CI)
- Sodium, (phenylthio)- (7CI)
- Sodium thiophenate
- Thiophenol
- Sodium Benzenethiolate (technical grade, 90%)
-
- MDL: MFCD00066460
- Inchi: 1S/C6H6S.Na/c7-6-4-2-1-3-5-6;/h1-5,7H;
- InChI-Schlüssel: BGXZJSLTGNPDDH-UHFFFAOYSA-N
- Lächelt: [Na].SC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 132.00100
- Monoisotopenmasse: 132.001
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 8
- Anzahl drehbarer Bindungen: 0
- Komplexität: 50.5
- Anzahl kovalent gebundener Einheiten: 2
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 1
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: nichts
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1.079
- Schmelzpunkt: >300 °C (lit.)
- Siedepunkt: 169.1°Cat760mmHg
- Flammpunkt: 50.6°C
- PSA: 25.30000
- LogP: 2.24300
- Löslichkeit: Nicht bestimmt
Sodium Benzenethiolate (technical grade, 90%) Sicherheitsinformationen
-
Symbol:
- Signalwort:Danger
- Gefahrenhinweis: H314
- Warnhinweis: P280-P305 + P351 + P338-P310
- Transportnummer gefährlicher Stoffe:UN 1759
- WGK Deutschland:3
- Code der Gefahrenkategorie: 34
- Sicherheitshinweise: S26-S36/37/39-S45
- FLUKA MARKE F CODES:1-10-13
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:6.1(b)
- PackingGroup:III
- TSCA:No
- Risikophrasen:R34
- Verpackungsgruppe:III
- Sicherheitsbegriff:6.1(b)
Sodium Benzenethiolate (technical grade, 90%) Zolldaten
- HS-CODE:2930909090
- Zolldaten:
China Zollkodex:
2930909090Übersicht:
299090990. Andere organische Schwefelverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
299090990. andere Schwefelorganische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
Sodium Benzenethiolate (technical grade, 90%) Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 418293-10G |
Sodium Benzenethiolate (technical grade, 90%) |
930-69-8 | 90% | 10g |
¥666.98 | 2023-12-06 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 418293-50G |
Sodium Benzenethiolate (technical grade, 90%) |
930-69-8 | 90% | 50g |
¥2965.39 | 2023-12-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S79230-5g |
Sodium thiophenolate |
930-69-8 | 5g |
¥138.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S79230-25g |
Sodium thiophenolate |
930-69-8 | 25g |
¥378.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S79230-100g |
Sodium thiophenolate |
930-69-8 | 100g |
¥1428.0 | 2021-09-07 | ||
| abcr | AB128303-250 g |
Sodium thiophenoxide, 90%; . |
930-69-8 | 90% | 250 g |
€532.60 | 2023-07-20 | |
| abcr | AB128303-10 g |
Sodium thiophenoxide, 90%; . |
930-69-8 | 90% | 10 g |
€85.50 | 2023-07-20 | |
| abcr | AB128303-25 g |
Sodium thiophenoxide, 90%; . |
930-69-8 | 90% | 25 g |
€145.00 | 2023-07-20 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S831260-100g |
Sodium thiophenolate |
930-69-8 | 95% | 100g |
1,670.00 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST487-100g |
Sodium Benzenethiolate (technical grade, 90%) |
930-69-8 | 95% | 100g |
¥1871.0 | 2022-06-10 |
Sodium Benzenethiolate (technical grade, 90%) Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 1 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Poly(vinyl chloride) Solvents: Cyclohexanone ; 7 h, 155 °C
Referenz
- Poly(vinyl chloride) reactions with sodium and potassium derivatives of heteroaromatic and aromatic NH- and SH-acids in aprotic solvents, Russian Journal of General Chemistry, 2013, 83(8), 1519-1525
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Diethyl ether ; rt
Referenz
- Production and use of activatable delivery compositions containing drugs or a detectable moiety and singlet oxygen-labile linkers, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; 30 min, rt
Referenz
- Amine Induced Retardation of the Radical-Mediated Thiol-Ene Reaction via the Formation of Metastable Disulfide Radical Anions, Journal of Organic Chemistry, 2018, 83(5), 2912-2919
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
Referenz
- Terminal nickel(II) amide, alkoxide, and thiolate complexes containing amido diphosphine ligands of the type [N(o-C6H4PR2)2]- (R = Ph, iPr, Cy), Dalton Transactions, 2008, (25), 3320-3327
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: DMSO-d6
Referenz
- Inherent Reactivity of Spiro-Activated Electrophilic Cyclopropanes, Chemistry - A European Journal, 2021, 27(64), 15928-15935
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ; overnight, 21 °C
Referenz
- Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids, Journal of the American Chemical Society, 2021, 143(12), 4732-4740
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0.5 h, 0 °C → rt
Referenz
- Cu(I)/Chiral Bisoxazoline-Catalyzed Enantioselective Sommelet-Hauser Rearrangement of Sulfonium Ylides, Journal of Organic Chemistry, 2020, 85(19), 12343-12358
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ; 70 min, 20 °C
Referenz
- Production device of ethyl-S,S-diphenyldithiophosphate, China, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; rt
Referenz
- (2E,6E)-2,6-Bis(organylchalogenylmethylidene) substituted 1,4-dithiane 1,1,4,4-tetraoxides and N-organyl thiomorpholine 1-oxides as new S-oxide derivatives of bis(2-organylchalcogenylvinyl) sulfides, Heteroatom Chemistry, 2018, 29(2),
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 30 min, reflux
Referenz
- Thioether-NHC-Ligated PdII Complex for Crafting a Filtration-Free Magnetically Retrievable Catalyst for Suzuki-Miyaura Coupling in Water, European Journal of Inorganic Chemistry, 2018, 2018(16), 1743-1751
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; rt
Referenz
- Mild, additive-free thioetherification via proton transfer dual ionization mechanism, ChemRxiv, 2023, 1, 1-7
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 10 min, 273.15 K
Referenz
- Crystal structure of trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane and Hirshfeld surface analysis of 3-bromo-2,2-bis(bromomethyl)propan-1-ol, Acta Crystallographica, 2023, 79(4), 323-327
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C → 25 °C; 30 min, 25 °C
Referenz
- Decatungstate Catalyzed Photochemical Acetylation of C(sp3)-H Bonds, Organic Letters, 2022, 24(43), 7983-7987
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; rt; 1 h, rt
Referenz
- Polyarylquinone Synthesis by Relayed Dehydrogenative [2+2+2] Cycloaddition, ACS Catalysis, 2022, 12(10), 6227-6237
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C
Referenz
- Photocontrolled cationic degenerate chain transfer polymerizations via thioacetal initiators, Polymer Chemistry, 2020, 11(40), 6499-6504
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; 1 h, 80 °C
Referenz
- Sonogashira Coupling (Cu/Amine-Free) of ArBr/Cl in Aerobic Condition and N-Benzylation of Aniline with Benzyl Alcohol Catalyzed by Complexes of Pd(II) with Sulfated/Selenated NHCs, ChemistrySelect, 2020, 5(10), 2925-2934
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium ; rt
Referenz
- Preparation method and application of pentaerythritol methyl phenylthio silicate, China, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ; < 50 °C; 1 h, 50 °C → 60 °C; 4 h, 60 - 68 °C
Referenz
- Wavelength dispersion adjustment agent for forming resin composition for optical film with excellent optical properties, Japan, , ,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Methanol ; rt
Referenz
- Modifications of flexible nonyl chain and nucleobase head group of (+)-erythro-9-(2's-hydroxy-3's-nonyl)adenine [(+)-EHNA] as adenosine deaminase inhibitors, Bioorganic & Medicinal Chemistry, 2017, 25(20), 5799-5819
Sodium Benzenethiolate (technical grade, 90%) Raw materials
Sodium Benzenethiolate (technical grade, 90%) Preparation Products
Sodium Benzenethiolate (technical grade, 90%) Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:930-69-8)Sodium Benzenethiolate (technical grade, 90%)
Bestellnummer:A1211721
Bestandsstatus:in Stock
Menge:100g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 03:57
Preis ($):422.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:930-69-8)苯硫酚钠
Bestellnummer:LE1770186
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:36
Preis ($):discuss personally
Email:18501500038@163.com
Sodium Benzenethiolate (technical grade, 90%) Verwandte Literatur
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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